molecular formula C16H19NO3 B1327812 Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate CAS No. 951885-72-6

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

Cat. No.: B1327812
CAS No.: 951885-72-6
M. Wt: 273.33 g/mol
InChI Key: VNWJZTGDNAGYJU-UHFFFAOYSA-N
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Description

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aryl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as the base, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance and potential for future developments.

Properties

IUPAC Name

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWJZTGDNAGYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290332
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-72-6
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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